
Deschloro-2-phenylsulfonyl-thiamethoxam
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1. Adsorption and Leaching in Soil
Thiamethoxam shows a medium leaching potential in soil, with its adsorption behavior influenced by soil's organic matter and clay content. This characteristic is essential in assessing environmental impact and managing pest control in agriculture (Banerjee et al., 2008).
2. Chemical Synthesis and Applications
The compound has been utilized in the stereospecific synthesis of dihydrofurans and dihydroxyacids, demonstrating its versatility in organic chemistry applications (McCombie et al., 1985).
3. Insecticidal Properties
Thiamethoxam is recognized for its systemic characteristics and broad-spectrum pest control. It is effective against various pests like aphids, jassids, and whiteflies, making it a valuable tool in agricultural pest management (Maienfisch et al., 2001).
4. Interaction with Nicotinic Receptors
The compound's binding to nicotinic acetylcholine receptors differs significantly among receptor subunits and subtypes, highlighting its specificity and potential for targeted pest control (Kayser et al., 2016).
5. Use in Extended Oxazoles Synthesis
2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole is a scaffold derived from similar compounds, used for creating extended oxazoles. This shows the compound's potential in advanced organic synthesis (Patil & Luzzio, 2016).
6. Environmental Degradation Rate
Studies show that thiamethoxam degrades faster in field conditions than in laboratory settings, indicating that its environmental persistence might be less than previously thought (Hilton et al., 2016).
7. Residue Analysis in Food Crops
The presence of thiamethoxam residues in rice highlights the need for monitoring its levels in food crops, ensuring food safety and regulatory compliance (Teló et al., 2015).
8. Toxicity Assessment in Aquatic Organisms
Mesocosm studies have been conducted to assess the effects of thiamethoxam on aquatic organisms. These studies are crucial in understanding its ecological impact and guiding regulatory decisions (Finnegan et al., 2018).
9. Sensor Development for Detection
Electrochemical sensors have been developed for detecting thiamethoxam in various environments. This innovation is critical for monitoring and managing its presence in agricultural and environmental settings (Ajermoun et al., 2021).
10. Dietary Risk Assessment
Combining field trials with dynamic modeling, studies have assessed the risk of thiamethoxam in food crops like wheat, lettuce, and tomato. This approach is vital for ensuring food safety and understanding human exposure risks (Pang et al., 2019).
特性
CAS番号 |
192439-45-5 |
|---|---|
製品名 |
Deschloro-2-phenylsulfonyl-thiamethoxam |
分子式 |
C₁₄H₁₅N₅O₅S₂ |
分子量 |
397.43 |
同義語 |
Tetrahydro-3-methyl-N-nitro-5-[[2-(phenylsulfonyl)-5-thiazolyl]methyl]-4H-1,3,5-Oxadiazin-4-imine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



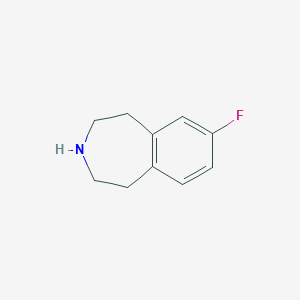
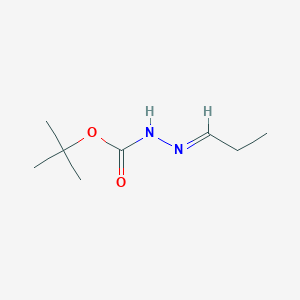
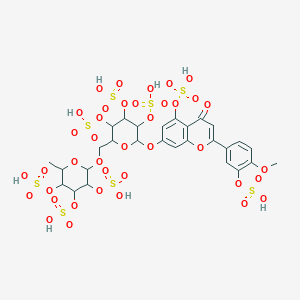
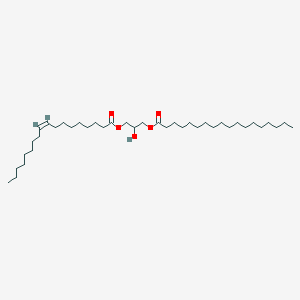
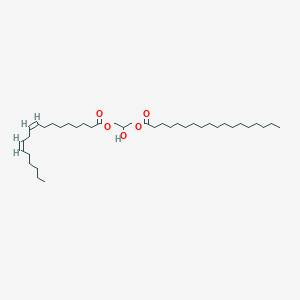
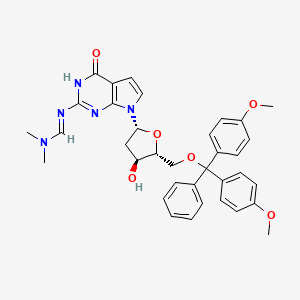
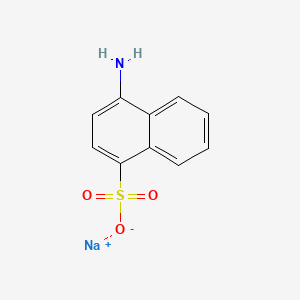
![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)
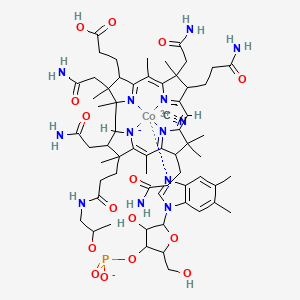
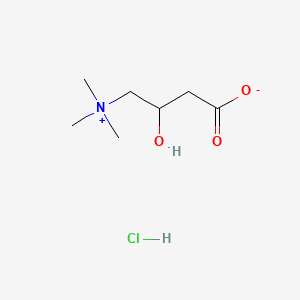
![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)